molecular formula C13H17ClN2O4S B3045503 2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide CAS No. 1087791-99-8

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide

Cat. No.: B3045503
CAS No.: 1087791-99-8
M. Wt: 332.80
InChI Key: KSFIRGQJUIMIAA-UHFFFAOYSA-N
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Description

2-Chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide is a chloroacetamide derivative featuring a morpholine sulfonyl group attached to an ortho-substituted benzyl moiety. This compound is structurally characterized by:

  • Chloroacetamide backbone: Provides electrophilic reactivity for covalent interactions, commonly exploited in medicinal chemistry .
  • Morpholine sulfonyl group: Enhances solubility and modulates electronic properties through the sulfonyl group’s electron-withdrawing effects and morpholine’s polarity .

It is primarily used in research as a synthetic intermediate for bioactive molecules, particularly in the development of kinase inhibitors and ROR-gamma modulators for autoimmune diseases .

Properties

IUPAC Name

2-chloro-N-[(2-morpholin-4-ylsulfonylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c14-9-13(17)15-10-11-3-1-2-4-12(11)21(18,19)16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFIRGQJUIMIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180686
Record name 2-Chloro-N-[[2-(4-morpholinylsulfonyl)phenyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087791-99-8
Record name 2-Chloro-N-[[2-(4-morpholinylsulfonyl)phenyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087791-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[[2-(4-morpholinylsulfonyl)phenyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide typically involves the reaction of 2-chlorobenzylamine with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The morpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include azidoacetamides, thiocyanatoacetamides, and methoxyacetamides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The morpholine-4-sulfonyl group enhances the compound’s solubility and binding affinity to the target proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
2-Chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide (Target) Chloroacetamide, ortho-morpholine sulfonyl benzyl C₁₄H₁₈ClN₂O₄S 354.82 Intermediate for ROR-gamma modulators; high solubility due to morpholine sulfonyl group
2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Chloroacetamide, para-morpholine sulfonyl phenyl C₁₃H₁₆ClN₂O₄S 338.79 Similar reactivity but lower steric hindrance due to para-substitution; used in safety studies
2-Chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}acetamide Chloroacetamide, morpholine acetyl para-substituted phenyl C₁₄H₁₈ClN₃O₃ 311.76 Reduced sulfonyl group; acetyl-morpholine enhances metabolic stability
2-[(4-Chlorophenyl)sulfanyl]-N-[3-fluoro-4-morpholinophenyl]acetamide Chloroacetamide, thioether linkage, fluorine substituent C₁₈H₁₈ClFN₂O₂S 380.86 Thioether increases lipophilicity (XLogP3 ~1.5); potential CNS activity
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}acetamide Chloroacetamide fused with thiadiazole and pyridine C₁₇H₁₄ClN₃O₂S 359.83 Anticancer activity (IC₅₀ = 1.8 µM on Caco-2 cells); heterocycles enhance target binding

Physicochemical Properties

  • Solubility : Morpholine sulfonyl derivatives (e.g., target compound) show superior aqueous solubility (>10 mg/mL) compared to thioether or acetylated analogs (<5 mg/mL) .
  • Stability : Sulfonyl groups enhance hydrolytic stability compared to esters or thioethers, as seen in accelerated degradation studies (t₁/₂ > 24 hours vs. <12 hours for thioethers) .

Biological Activity

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide, with the CAS number 1087791-99-8, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H17ClN2O4S. Its structure includes a morpholine ring, a sulfonyl group, and an acetamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular Weight332.8 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (octanol-water partition coefficient)Not specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, showing minimum inhibitory concentrations (MICs) that suggest bactericidal action.

Case Study: Efficacy Against MRSA

In a controlled study, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated:

  • MIC : 15.625–62.5 μM
  • Mechanism of Action : Inhibition of protein synthesis and nucleic acid production.

Additionally, it demonstrated moderate-to-good antibiofilm activity against MRSA with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL compared to ciprofloxacin's MBIC of 0.381 μM .

Table 2: Antimicrobial Efficacy

PathogenMIC (μM)MBIC (μg/mL)
MRSA15.625 - 62.562.216 - 124.432
Enterococcus faecalis62.5 - 125Not specified
Escherichia coliNot specifiedNot specified

The compound's antimicrobial action is primarily attributed to its ability to disrupt bacterial protein synthesis pathways and inhibit nucleic acid and peptidoglycan production . The presence of the morpholine-4-sulfonyl group enhances its binding affinity to bacterial targets.

In Vivo Studies

In vivo studies have been limited but promising. Animal models treated with the compound showed reduced bacterial load in infected tissues, suggesting effective systemic absorption and bioavailability.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the morpholine and sulfonyl groups can enhance or diminish biological activity. Compounds with additional halogen substitutions demonstrated increased potency against resistant strains .

Comparative Studies

Comparative studies with other antimicrobial agents have shown that this compound performs comparably or better than established antibiotics like fluconazole and gentamicin in certain assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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